3-bromo-N,N-bis(trimethylsilyl)propan-1-amine

CAS No.: 172851-95-5

Cat. No.: VC2033373

Molecular Formula: C9H24BrNSi2

Molecular Weight: 282.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172851-95-5 |

|---|---|

| Molecular Formula | C9H24BrNSi2 |

| Molecular Weight | 282.37 g/mol |

| IUPAC Name | 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine |

| Standard InChI | InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3 |

| Standard InChI Key | NCITYJREKCYVGX-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)N(CCCBr)[Si](C)(C)C |

| Canonical SMILES | C[Si](C)(C)N(CCCBr)[Si](C)(C)C |

Introduction

Chemical Structure and Properties

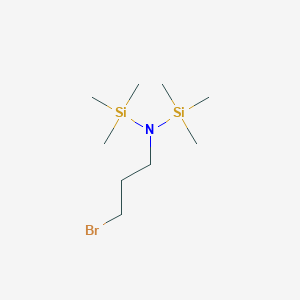

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine consists of a propan-1-amine backbone with a bromine atom at the 3-position and two trimethylsilyl (TMS) groups attached to the nitrogen atom. The molecular architecture provides distinctive chemical properties that make it valuable in organic synthesis applications.

Basic Identification Data

| Property | Value |

|---|---|

| Chemical Name | 3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine |

| CAS Number | 172851-95-5 |

| Molecular Formula | C₉H₂₄BrNSi₂ |

| Molecular Weight | 282.37 g/mol |

| IUPAC Name | N-(3-bromopropyl)-N,N-bis(trimethylsilyl)amine |

| InChI | InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3 |

| InChIKey | NCITYJREKCYVGX-UHFFFAOYSA-N |

Applications in Organic Synthesis

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine serves as a valuable synthetic intermediate in various organic transformations.

As a Building Block

Reactivity Patterns

The chemical behavior of 3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is governed by several key reactive sites within its structure.

Nucleophilic Substitution Reactions

Comparison with Related Compounds

Comparison with Other Bromoamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine | C₉H₂₄BrNSi₂ | 282.37 | Contains two trimethylsilyl groups on nitrogen |

| 3-Bromo-N,N-dimethylpropan-1-amine | C₅H₁₂BrN | 166.06 | Contains two methyl groups on nitrogen instead of trimethylsilyl groups |

| N,N-Bis(trimethylsilyl)-3-bromoaniline | C₁₂H₂₂BrNSi₂ | 316.38 | Contains an aromatic ring instead of propyl chain |

The substitution of methyl groups with trimethylsilyl groups significantly alters the electronic properties and reactivity of the nitrogen atom. The silicon atoms withdraw electron density through σ-bonds but donate electron density through d-orbital interactions, creating a unique electronic environment around the nitrogen atom .

Relationship to Hexamethyldisilazane (HMDS)

| Supplier | Product Number | Quantity | Purity |

|---|---|---|---|

| Sigma-Aldrich | SYX00003-1G | 1 gram | Not specified |

| Sigma-Aldrich (Apollo Scientific Ltd) | APOH93D915B0 | 1 gram, 5 gram | 95% |

| Aladdin Scientific | ALA-B167886-1g | 1 gram | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume